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5-Fluoropyrimidin-2-ylboronic acid pinacol ester
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Overview
Description
5-Fluoropyrimidin-2-ylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom and the boronic acid pinacol ester group makes it a versatile building block for the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrimidin-2-ylboronic acid pinacol ester typically involves the reaction of 5-fluoropyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 5-fluoropyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidin-2-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide.
Protodeboronation: Common reagents include acids like hydrochloric acid or sulfuric acid, and the reaction is typically performed in aqueous or alcoholic solvents.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding fluoropyrimidine, which can be further functionalized for various applications.
Scientific Research Applications
5-Fluoropyrimidin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoropyrimidin-2-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in certain reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-Fluorophenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Uniqueness
5-Fluoropyrimidin-2-ylboronic acid pinacol ester is unique due to the presence of both the fluorine atom and the boronic ester group. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions with high selectivity and efficiency sets it apart from other similar compounds .
Biological Activity
5-Fluoropyrimidin-2-ylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
This compound is characterized by its boronic acid structure, which plays a crucial role in its reactivity and biological interactions. The molecular formula is C12H14BFNO3, and it typically exists as a stable solid under standard conditions.
Boronic acids, including 5-fluoropyrimidin derivatives, often act as inhibitors of proteasomes and various enzymes due to their ability to form reversible covalent bonds with diols in target proteins. This mechanism allows them to interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown sub-micromolar activity against ovarian cancer cells with a GI50 ranging from 0.127 to 0.560μM .
- Cell Cycle Arrest : Flow cytometric analysis indicates that treatment with this compound leads to cell cycle arrest at the S and G2/M phases. Specifically, at concentrations of 0.5μM, it increased the percentage of G2/M phase cells from 23% (untreated) to 52% .
- Induction of Apoptosis : Mechanistic studies suggest that the compound induces apoptosis through the downregulation of retinoblastoma phosphorylation and activation of pro-apoptotic pathways .
Selectivity and Toxicity
The selectivity of this compound for CDK2 over other cyclin-dependent kinases (CDKs) has been noted, with a Ki value as low as 0.005μM, indicating potent inhibitory action . Importantly, the compound exhibits low toxicity towards normal cells, making it a promising candidate for further development.
Case Studies
- Study on Ovarian Cancer Cells : A study evaluated the effects of this compound on A2780 ovarian cancer cells. The results showed significant inhibition of cell proliferation and induction of apoptosis through cell cycle arrest mechanisms .
- Combination Therapies : Research indicates that this compound can be effectively combined with other chemotherapeutic agents to enhance efficacy while minimizing side effects. For example, combining it with bortezomib has shown synergistic effects against resistant cancer cell lines .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄BFNO₃ |
GI50 (Ovarian Cancer) | 0.127 - 0.560 µM |
Ki (CDK2 Inhibition) | 0.005 µM |
Cell Cycle Arrest | S and G2/M phases |
Induction of Apoptosis | Yes |
Properties
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)8-13-5-7(12)6-14-8/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOGMTGFHXEFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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